crp-3 protein - 146704-57-6

crp-3 protein

Catalog Number: EVT-1518056
CAS Number: 146704-57-6
Molecular Formula: C9H19NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

C-Reactive Protein is produced in the liver and its levels increase significantly during inflammatory states, making it a valuable biomarker for various diseases, particularly cardiovascular diseases. It is classified under acute-phase proteins, which are substances whose plasma concentrations increase or decrease in response to inflammation .

Synthesis Analysis

Methods and Technical Details

The synthesis of C-Reactive Protein occurs in hepatic cells and is regulated at the transcriptional level by several pathways, notably the interleukin-1 beta/interleukin-6 signaling pathway. Upon exposure to inflammatory stimuli, transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells and signal transducer and activator of transcription 3 bind to the promoter region of the C-Reactive Protein gene, enhancing its expression .

Technical Details

The synthesis process can be influenced by various factors including infections, trauma, and autoimmune disorders. In these conditions, damage-associated molecular patterns and pathogen-associated molecular patterns activate pattern recognition receptors on innate immune cells, leading to an increased production of C-Reactive Protein .

Molecular Structure Analysis

Structure and Data

C-Reactive Protein exists primarily in a pentameric form consisting of five non-covalently linked monomers arranged symmetrically around a central pore. Each monomer contains a calcium-dependent phosphocholine binding site which is critical for its biological function . The molecular mass of the pentameric structure is approximately 120 kDa.

Structural Characteristics

  • Pentameric Form: The native form with five identical subunits.
  • Monomeric Form: Under certain conditions (e.g., inflammation), C-Reactive Protein can dissociate into monomers that exhibit different functional properties .
  • Binding Sites: Each subunit has specific binding sites for phosphocholine, which facilitates its interaction with pathogens and apoptotic cells.
Chemical Reactions Analysis

Reactions and Technical Details

C-Reactive Protein participates in several biochemical reactions primarily related to immune response. It binds to phosphocholine on the surfaces of necrotic or apoptotic cells and bacteria, activating the classical complement pathway through C1q binding. This process enhances opsonization, leading to increased phagocytosis by immune cells such as macrophages .

Mechanism of Action

The mechanism involves:

  1. Binding: C-Reactive Protein binds to phosphocholine on pathogens.
  2. Complement Activation: This binding triggers a cascade that activates complement proteins, leading to enhanced immune responses.
  3. Phagocytosis: The opsonized pathogens are more readily engulfed by phagocytes .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: C-Reactive Protein is soluble in serum.
  • Stability: It remains stable under physiological conditions but can dissociate under extreme pH or denaturing conditions.

Chemical Properties

  • Molecular Weight: Approximately 120 kDa for the pentameric form.
  • pI (Isoelectric Point): The protein exhibits an isoelectric point around 5.0.
  • Calcium Dependency: The function of C-Reactive Protein is dependent on calcium ions for structural integrity .
Applications

C-Reactive Protein serves as a significant biomarker for various clinical applications:

  • Inflammation Marker: Used extensively in diagnosing and monitoring inflammatory diseases.
  • Cardiovascular Risk Assessment: High-sensitivity assays for C-Reactive Protein are utilized to assess cardiovascular disease risk .
  • Therapeutic Target: Research is ongoing into inhibiting C-Reactive Protein synthesis as a potential therapeutic strategy for cardiovascular diseases .
Introduction to CRP-3 Protein

Historical Discovery and Nomenclature of CRP-3

The identification of CRP-3 (Pentraxin 3, PTX3) emerged from early 1990s research on inflammatory genes, distinct from the classical short pentraxin C-reactive protein (CRP). Unlike hepatocyte-derived CRP, PTX3 was cloned as an interleukin-1 (IL-1)-inducible gene in endothelial cells and fibroblasts, marking it as the first characterized long pentraxin [5] [9]. The "3" in CRP-3 denotes its position within the pentraxin superfamily and differentiates it from CRP (PTX1) and serum amyloid P component (SAP/PTX2). This nomenclature reflects structural and functional divergence, with PTX3 encoded by a separate gene locus on chromosome 3 in humans [5] [6]. Its discovery resolved a key limitation of CRP: the inability to reflect local tissue inflammation, as PTX3 is produced extra-hepatically at injury sites by somatic and immune cells [5] [9].

Table 1: Key Milestones in CRP-3 Characterization

YearDiscoverySignificance
1992Cloning as IL-1-inducible geneIdentified as a novel long pentraxin
1997Recognition as microbial pattern receptorEstablished role in innate immunity
2002Gene-targeted mouse models developedDemonstrated non-redundant roles in infection/female fertility
2022Cryo-EM structure resolvedRevealed octameric organization with D4 symmetry

Evolutionary Conservation in the Pentraxin Superfamily

CRP-3 exemplifies deep evolutionary conservation within humoral immunity. Pentraxins trace back ~500 million years, with homologs in arthropods (e.g., Limulus polyphemus CRP) and molluscs (e.g., Achatina fulica CRP) [10]. While vertebrate CRP is hepatically synthesized and inflammation-inducible, invertebrate CRP is constitutively expressed in hemolymph—comprising 1-5 mg/mL in Achatina, where it functions in bacterial agglutination and heavy metal detoxification [10]. PTX3 retains this ancestral link through its role as a soluble pattern recognition receptor (PRR). Crucially, its gene structure and promoter elements (NF-κB, AP-1 binding sites) are conserved from mice to humans, unlike CRP, which diverges significantly in rodents [5] [6]. This conservation enabled mechanistic studies in gene-targeted mice, revealing PTX3's non-redundant functions in antifungal immunity and matrix organization [5] [9].

Table 2: Evolutionary Trajectory of Pentraxins

CladeExpression ProfileKey FunctionsCRP-3 Ortholog Status
ArthropodsConstitutive (hemolymph)Bacterial agglutination, metal sequestrationAbsent (short CRP only)
MolluscsConstitutive (gender-variable)Apoptosis-like bacterial killing, redox modulationAbsent
Fish/AmphibiansInducible (multi-gene groups)Antimicrobial defense, opsonizationPresent (Group II CRP/SAP)
MammalsLocal inducible (PTX3)Pathogen recognition, complement regulation, matrix remodelingPresent (conserved synteny)

CRP-3 Classification: Structural and Functional Relationships to Short/Long Pentraxins

CRP-3 is classified within the long pentraxin subfamily based on its domain architecture: an N-terminal leader sequence, a unique 178-amino-acid N-terminal domain, and a C-terminal pentraxin domain. This contrasts sharply with short pentraxins (CRP, SAP), which lack the extended N-terminus and form pentameric rings [3] [9]. High-resolution Cryo-EM analyses reveal PTX3 assembles into an octameric structure with D4 symmetry—a dimer of tetramers stabilized by disulfide bonds. Each tetramer forms a planar ring, with two rings stacked via C-terminal interactions (Fig 1B) [9]. This architecture enables multivalent ligand binding unavailable to pentameric CRP.

Functionally, PTX3 bridges innate immunity and tissue remodeling through distinct domains:

  • N-terminal domain: Mediates hyaluronic acid (HA) cross-linking via interaction with tumor necrosis factor-stimulated gene 6 (TSG-6) and heavy chains of inter-α-inhibitor (IαI). This is critical for organizing cumulus oophorus extracellular matrix during ovulation [5] [9].
  • Pentraxin domain: Binds pathogens (e.g., Aspergillus fumigatus conidia), complement components (C1q, C3b, factor H), and P-selectin. Unlike CRP, its ligand binding is calcium-independent due to distinct pocket residues [6] [9].

PTX3’s functional repertoire diverges from short pentraxins:

  • Complement modulation: Forms ternary complexes with C3b and factor H to inhibit alternative pathway overactivation, whereas CRP activates classical complement via C1q [6] [9].
  • Pathogen opsonization: Directly enhances phagocytosis of fungi/viruses via Fcγ receptors, while CRP primarily targets pneumococcal phosphocholine [5] [8].
  • Tissue remodeling: Integrates into provisional fibrin matrices at acidic pH to facilitate fibrinolysis, a role absent in CRP/SAP [5] [9].

Table 3: Structural and Functional Signatures of Pentraxin Subfamilies

FeatureShort Pentraxins (CRP/SAP)CRP-3 (PTX3)
Quaternary StructureCyclic pentamer (CRP); decamer (SAP)Octamer (dimer of tetramers) with D4 symmetry
Synthesis SitePrimarily hepatocytesSomatic/immune cells (DCs, endothelia, fibroblasts)
Induction TriggerIL-6-dependent (systemic)TLR agonists, TNF-α, IL-1β (local)
Key LigandsPhosphocholine, chromatin, C1q (Ca²⁺-dependent)FGF2, C1q, factor H, HA, microbial moieties (Ca²⁺-independent)
Complement InteractionClassical pathway activationAlternative pathway regulation
Matrix RoleMinimalHA cross-linking, fibrinolytic scaffold incorporation

Properties

CAS Number

146704-57-6

Product Name

crp-3 protein

Molecular Formula

C9H19NO3

Synonyms

crp-3 protein

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